4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17BrFN3O2 and its molecular weight is 394.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Development of Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. Through substitution at various positions, improvements in enzyme potency, aqueous solubility, and kinase selectivity were achieved. The research highlighted the advancement of one such compound into phase I clinical trials due to its excellent efficacy, pharmacokinetic, and preclinical safety profiles, demonstrating its potential in cancer treatment and further drug development (Schroeder et al., 2009).
Radiotracer Development for PET Imaging
The study on nucleophilic displacement of bromide in 4-bromopyrazole rings with [18F]fluoride led to the synthesis of radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This compound, a potential radiotracer for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET), was synthesized with high specific radioactivity and radiochemical purity. This research contributes to the development of diagnostic tools for neurological conditions (Katoch-Rouse & Horti, 2003).
Synthesis and Computational Studies of NLO Properties
The synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its analogs through a three-component reaction was explored. This study included characterizing the compounds using various techniques and investigating their non-linear optical (NLO) properties and molecular docking analyses. The compounds exhibited potential for inhibition of tubulin polymerization and anticancer activity, showcasing the intersection of synthetic chemistry, computational studies, and biological applications (Jayarajan et al., 2019).
Orexin-1 Receptor Mechanisms and Eating Disorders
Research into Orexin (OX) receptors and their role in feeding, arousal, stress, and drug abuse highlighted the potential of selective antagonists in treating binge eating and possibly other eating disorders with a compulsive component. The study demonstrated the effects of various OX receptor antagonists on compulsive food consumption in a binge-eating model, providing insights into novel pharmacological treatments for eating disorders (Piccoli et al., 2012).
Propiedades
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c18-13-4-3-9-20-16(13)24-12-7-10-22(11-8-12)17(23)21-15-6-2-1-5-14(15)19/h1-6,9,12H,7-8,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZAWOWWPWWKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.